![molecular formula C21H21N5O B2993485 4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole CAS No. 338419-63-9](/img/structure/B2993485.png)
4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole” is a chemical compound that can be used for pharmaceutical testing . It is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving “4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole” would depend on the specific conditions and reagents used. As a piperazine derivative, it could potentially undergo reactions typical of this class of compounds, such as substitution or ring-opening reactions .Aplicaciones Científicas De Investigación
Alpha 1 Adrenoceptor Ligands
Research on pyrimido[5,4-b]indole derivatives, including compounds similar to 4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole, has highlighted their potential as potent and selective alpha 1 adrenoceptor ligands. These compounds exhibit high affinity for alpha 1 adrenoceptor by displacing [3H]prazosin from rat cortical membranes, suggesting their utility in studies related to vascular resistance and hypertension. The structural modifications of these derivatives have shown significant selectivity over other receptor types, emphasizing their relevance in targeted adrenoceptor research (Russo et al., 1991).
Antitumor Activity
Bis-indole derivatives, including structures incorporating elements similar to the 4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole, have demonstrated promising antitumor activities. These compounds have been evaluated through the National Cancer Institute's human cell line screen, with certain derivatives showing significant antitumor efficacy. The synthesis approach linking two indole systems has provided insights into the mechanism of action, including proteasome inhibition and plasma membrane electron transport inhibition, underscoring their potential in cancer therapy research (Andreani et al., 2008).
HIV-1 Reverse Transcriptase Inhibitors
The exploration of bis(heteroaryl)piperazines (BHAPs) has led to the identification of compounds with enhanced potency as non-nucleoside HIV-1 reverse transcriptase inhibitors. This research has included derivatives structurally related to 4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole, showcasing the significance of such compounds in the development of novel therapeutic agents against HIV-1. The modification of the lead molecule's structure has been critical in achieving higher potency and selectivity, culminating in clinical evaluation prospects (Romero et al., 1994).
Synthesis and Chemical Development
The synthesis and development processes for compounds structurally similar to 4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole have been documented, detailing methodologies for the large-scale production of these chemicals. Such research is instrumental in the pharmaceutical development of new drugs, offering insights into safe, efficient, and cost-effective synthesis routes for potential therapeutic agents (Anderson et al., 1997).
Direcciones Futuras
The future directions for research on “4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole” could include further exploration of its synthesis, investigation of its biological activity, and development of pharmaceutical applications. Given the wide range of biological activities exhibited by piperazine derivatives, this compound could potentially be a valuable target for future research .
Propiedades
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-27-16-8-6-15(7-9-16)25-10-12-26(13-11-25)21-20-19(22-14-23-21)17-4-2-3-5-18(17)24-20/h2-9,14,24H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTVZXRUGJNGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2993402.png)


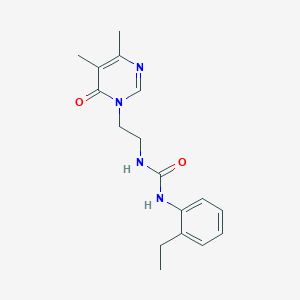
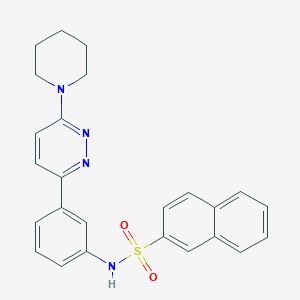
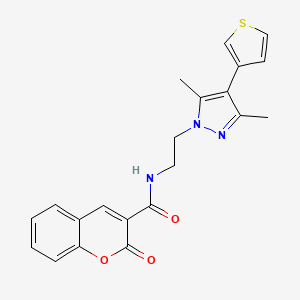
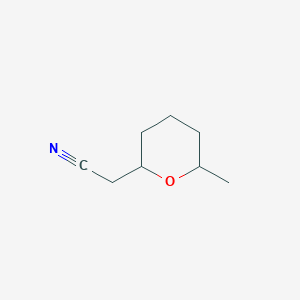

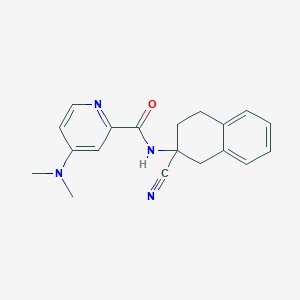



![N-(benzo[d]thiazol-5-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2993424.png)
![Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993425.png)